molecular formula C23H31ClN4O3 B3025995 N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride CAS No. 119276-01-6

N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride

Cat. No.: B3025995
CAS No.: 119276-01-6
M. Wt: 447.0 g/mol
InChI Key: HXFAZCCRNXARMH-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride (referred to as Protonitazene hydrochloride), is a synthetic opioid belonging to the nitazene class. Its molecular formula is C23H30ClN4O3 (monohydrochloride form), with a molecular weight of 464.97 g/mol (calculated). Structurally, it features a benzimidazole core substituted with a nitro group at position 5, a diethylaminoethyl chain at position 1, and a 4-propoxybenzyl group at position 2 .

Properties

IUPAC Name

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3.ClH/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3;/h7-12,17H,4-6,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFAZCCRNXARMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342657
Record name Protonitazene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119276-01-6
Record name Protonitazene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119276016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protonitazene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protonitazene hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7BW6G9YJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of Protonitazene (hydrochloride) involves several steps. The key synthetic route includes the following steps:

Chemical Reactions Analysis

Core Reaction Pathways

Protonitazene’s chemical reactions are dominated by its benzimidazole core, nitro group, and propoxyphenyl substituent. Key pathways include:

Nitro Group Reduction

The nitro group at the 5-position of the benzimidazole ring undergoes reduction to form an amine derivative. This reaction is typically mediated by catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like SnCl₂ in acidic conditions .

Reaction Reagents/Conditions Product
Reduction of -NO₂ to -NH₂H₂, Pd-C, EtOH, 25°C, 4 hr5-Amino-benzimidazole derivative

This reduction is pivotal in metabolic pathways, where hepatic enzymes (e.g., CYP450 isoforms) convert the nitro group to reactive intermediates .

Alkylation and Substitution Reactions

The propoxyphenylmethyl side chain participates in alkylation and nucleophilic substitution. For example:

  • Alkylation : Reactivity at the benzyl position allows substitution with electrophiles (e.g., alkyl halides) under basic conditions .

  • Demethylation : The propoxy group can undergo oxidative O-dealkylation via cytochrome P450 enzymes, yielding phenolic derivatives .

Reaction Reagents/Conditions Product
O-Dealkylation of propoxyCYP3A4, NADPH4-Hydroxyphenyl derivative

Hydrolysis of the Benzimidazole Core

Under strongly acidic or basic conditions, the benzimidazole ring undergoes hydrolysis. For instance, refluxing with HCl (6M) cleaves the ring to form diamino derivatives .

Synthetic Routes and Byproducts

Protonitazene hydrochloride is synthesized via a multi-step process:

Key Synthetic Steps

  • Formation of Benzimidazole Core :

    • Condensation of o-phenylenediamine with 4-propoxyphenylacetonitrile under acidic conditions .

  • Nitration :

    • Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C .

  • N-Alkylation :

    • Reaction with diethylaminoethyl chloride in the presence of K₂CO₃ to install the ethylamine side chain .

  • Salt Formation :

    • Treatment with HCl to yield the monohydrochloride salt .

Step Reagents Conditions Yield
NitrationHNO₃ (conc.), H₂SO₄0–5°C, 2 hr78%
AlkylationDiethylaminoethyl chloride, K₂CO₃DMF, 80°C, 6 hr65%

Stability and Degradation

Protonitazene hydrochloride degrades under UV light or elevated temperatures, forming:

  • N-Oxides : Via oxidation of the tertiary amine .

  • Nitroso Derivatives : Partial reduction of the nitro group .

Condition Degradation Product Mechanism
UV light (254 nm)N-Oxide derivativePhotooxidation
Heat (100°C, 24 hr)Denitroso compoundThermal decomposition

Metabolic Transformations

In vitro studies highlight cytochrome P450-mediated metabolism :

  • Primary Pathway : CYP3A4-mediated O-dealkylation and nitro reduction.

  • Secondary Pathway : CYP2D6-driven N-deethylation.

Enzyme Reaction Metabolite
CYP3A4O-Dealkylation4-Hydroxyphenyl analog
CYP2D6N-DeethylationMonoethyl derivative

Comparative Reactivity of Analogues

Structural analogs like isotonitazene and metonitazene exhibit similar reactivity but differ in substituent effects :

Analog Substituent Reactivity Trend
Protonitazene4-PropoxyphenylModerate MOR activation (EC₅₀ = 11.1 nM)
Isotonitazene4-IsopropoxyphenylHigher potency (EC₅₀ = 8.7 nM)
Metonitazene4-MethoxyphenylLower metabolic stability

Critical Reaction Data

  • Nitro Reduction Kinetics : t₁/₂ = 2.5 hr (pH 7.4, 37°C).

  • Thermal Stability : Decomposes at 115–116°C (melting point) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitazenes are a family of synthetic opioids characterized by a benzimidazole backbone with variable substituents. Below is a detailed comparison of Protonitazene with its structural analogs:

Structural Analogs

Etonitazene Hydrochloride Substituents: Ethoxy group (4-ethoxybenzyl) at position 2. Molecular Formula: C22H28ClN4O3. Molecular Weight: 432.7 g/mol . Etonitazene is historically noted for extreme potency (~200× morphine) .

Chloro Analog (2-(4-Chlorobenzyl) Derivative)

  • Substituents : Chloro group (4-chlorobenzyl) at position 2.
  • Molecular Formula : C21H25Cl2N4O2.
  • Molecular Weight : 428.36 g/mol (calculated).
  • Key Differences : Replacement of the alkoxy group with chloro reduces hydrogen-bonding capacity, likely diminishing opioid receptor affinity .

Isotonitazene

  • Substituents : Isobutoxy group (4-isobutoxybenzyl) at position 2.
  • Key Differences : The bulkier isobutoxy chain enhances lipophilicity, prolonging metabolic half-life compared to Protonitazene .

Pharmacological and Functional Comparisons

Compound Substituent (Position 2) Potency (vs. Morphine) Lipophilicity (LogP)* Metabolic Stability Legal Status
Protonitazene HCl 4-Propoxybenzyl ~100× High (~3.8) Moderate Internationally controlled
Etonitazene HCl 4-Ethoxybenzyl ~200× Moderate (~3.2) Low Controlled
Chloro Analog 4-Chlorobenzyl ~50× Low (~2.5) High Research chemical
Isotonitazene 4-Isobutoxybenzyl ~150× Very High (~4.5) High Controlled

*LogP values estimated based on substituent properties.

Research Findings

  • Potency Trends : Alkoxy chain length correlates with potency in nitazenes. Ethoxy (Etonitazene) provides peak potency, while propoxy (Protonitazene) balances lipophilicity and receptor activation .
  • Metabolism : Longer alkoxy chains (e.g., propoxy) slow hepatic degradation, increasing duration of action compared to ethoxy derivatives .
  • Receptor Binding : Nitro and benzyl substituents are critical for µ-opioid receptor agonism. Chloro substitution reduces efficacy, as seen in the chloro analog .

Biological Activity

N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, commonly referred to as protonitazene, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This compound belongs to the nitazene class of synthetic opioids, which are structurally similar to traditional opioids but exhibit significantly enhanced potency and efficacy at the μ-opioid receptors.

  • IUPAC Name : N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine
  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 410.51 g/mol
  • Melting Point : 115–116 °C (as hydrochloride salt) .

Protonitazene acts primarily as a full agonist at μ-opioid receptors, similar to morphine and fentanyl. Its binding affinity is considerably higher than that of traditional opioids, leading to increased analgesic effects. Studies indicate that protonitazene's potency in activating μ-opioid receptors is greater than that of fentanyl and hydromorphone, with a reported efficacy (Emax) significantly exceeding that of these established opioids .

Pharmacodynamics

Research indicates that protonitazene can induce significant analgesia in animal models. In pharmacological studies, it demonstrated:

  • Potency (EC50) : Protonitazene showed an EC50 value indicating its effective concentration for receptor activation is lower than that for morphine.
  • Efficacy : The maximum effect of protonitazene was found to be substantially higher than morphine, suggesting a strong potential for pain relief .

Biological Activity Summary

Parameter Protonitazene Comparison (Fentanyl)
Receptor Type μ-opioid receptorμ-opioid receptor
Potency (EC50) Higher than fentanylReference
Efficacy (Emax) Significantly greaterReference
Analgesic Effect Strong in animal modelsEstablished opioid

Case Studies and Clinical Observations

Although protonitazene has not been formally studied in clinical settings, its emergence on the illicit drug market has raised significant concerns. Reports indicate:

  • Abuse Potential : Protonitazene exhibits abuse potential similar to other potent opioids like fentanyl and morphine. Users have reported effects including sedation and euphoria .
  • Toxicity and Overdose : Fatalities associated with protonitazene use have been documented, often in conjunction with other substances. Its potency raises the risk of overdose, particularly when combined with depressants .

Q & A

Q. How can researchers design stability-indicating assays for this compound under varying storage conditions?

  • Methodological Answer : Subject samples to accelerated degradation (40°C/75% RH, 0.1N HCl/NaOH, UV light). Monitor degradation products via HPLC-DAD and LC-HRMS. Validate method specificity by confirming baseline separation of parent compound and degradants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride

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